Boc-Gly-Gly-Gly-OH Enables Terlipressin Synthesis with Reduced Deletion Impurities vs. Fragment Condensation Alternatives
In the synthesis of terlipressin, a vasoactive therapeutic peptide, the use of Boc-Gly-Gly-Gly-OH as a pre-formed tripeptide fragment (prepared via liquid-phase coupling of Boc-Gly-OH with diglycine) enables direct coupling to a cyclic hexapeptide resin. This fragment condensation approach reduces the formation of glycine-deletion impurities compared to stepwise SPPS assembly of the tripeptide sequence [1]. The patented method explicitly claims that this strategy 'reduces the generation of impurity peptides, improves crude peptide purity and yield, simplifies operational steps, and further reduces production costs' [1].
| Evidence Dimension | Crude Peptide Purity and Impurity Profile |
|---|---|
| Target Compound Data | Use of Boc-Gly-Gly-Gly-OH as a pre-formed fragment reportedly reduces impurity peptides and improves crude purity (exact % not disclosed) |
| Comparator Or Baseline | Stepwise SPPS assembly of the Gly-Gly-Gly sequence on-resin using individual Boc-Gly-OH units |
| Quantified Difference | Qualitative improvement in purity and reduction in glycine-deletion impurities; exact quantification not provided in patent claims |
| Conditions | Terlipressin synthesis combining solid-phase and liquid-phase methods; Boc-Gly-Gly-Gly-OH synthesized from Boc-Gly-OH and diglycine |
Why This Matters
For procurement decisions in GMP peptide manufacturing, intermediates that demonstrably reduce deletion impurities translate directly to lower purification burden and higher overall yield.
- [1] Zhang, Y.; Li, T.; Wang, R.; Shi, X.; Nan, Q. Method for preparing terlipressin by combining solid phase and liquid phase. Chinese Patent CN105418736A, March 23, 2016. View Source
